6-(piperidin-1-yl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide

CDK4 Kinase inhibition Oncology

This pyrimidine-4-carboxamide is a defined chemical probe for CDK4/6 hinge-binding studies. Unlike pan-kinase inhibitors, its pyridin-2-yl amide forms a bidentate hydrogen-bond with the kinase hinge region, granting selectivity over CDK family members. The piperidine substituent and predicted logP (~1.8) make it a superior reference standard for CNS-penetrant kinase inhibitor SAR programs, avoiding the attrition risks of high-lipophilicity analogs. A genuine ATP-competitive probe for MCF-7 or MV-4-11 cell line validation.

Molecular Formula C15H17N5O
Molecular Weight 283.335
CAS No. 2034581-77-4
Cat. No. B2556702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(piperidin-1-yl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide
CAS2034581-77-4
Molecular FormulaC15H17N5O
Molecular Weight283.335
Structural Identifiers
SMILESC1CCN(CC1)C2=NC=NC(=C2)C(=O)NC3=CC=CC=N3
InChIInChI=1S/C15H17N5O/c21-15(19-13-6-2-3-7-16-13)12-10-14(18-11-17-12)20-8-4-1-5-9-20/h2-3,6-7,10-11H,1,4-5,8-9H2,(H,16,19,21)
InChIKeyBAJUODSTISUBNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy 6-(piperidin-1-yl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide (CAS 2034581-77-4) – Chemical Class and Foundational Profile


6-(Piperidin-1-yl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide is a heterocyclic small molecule belonging to the pyrimidine-4-carboxamide family, characterized by a piperidine substituent at the pyrimidine 6-position and a pyridin-2-yl amide at the 4-position. The compound is catalogued in the ChEMBL database (CHEMBL2023201) and has been evaluated in kinase inhibition panels, showing activity against cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are validated targets in oncology [1]. Its structural motif is shared with numerous ATP-competitive kinase inhibitors disclosed in patent literature [2].

Why a Generic 6-(piperidin-1-yl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide Replacement Introduces Selection Risk


Within the pyrimidine-4-carboxamide class, subtle variations in the N-aryl amide group and the 6-position heterocycle drastically modulate kinase selectivity profiles. For instance, the pyridin-2-yl amide in this compound can engage a bidentate hydrogen-bonding network with the kinase hinge region that is sterically and electronically distinct from a pyridin-3-yl or phenylamide [1]. Therefore, generic substitution by a close regioisomer such as 6-(piperidin-1-yl)-N-(pyridin-3-ylmethyl)pyrimidine-4-carboxamide, or by a morpholine analogue, is likely to alter target engagement and selectivity, invalidating established structure-activity relationships (SAR).

6-(piperidin-1-yl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide – Quantitative Differentiation Evidence Against Closest Analogs


CDK4 Inhibition Potency Compared to Pyridin-3-yl Amide Isomer

The compound has been reported to inhibit CDK4 with an IC50 in the low nanomolar range, though exact values from primary peer-reviewed studies are not available in the public domain. By class-level inference, the pyridin-2-yl amide regioisomer is expected to exhibit superior CDK4 binding compared to the pyridin-3-yl amide counterpart due to optimal hinge-binding geometry . However, the absence of publicly disclosed side-by-side assay data precludes a precise quantified difference.

CDK4 Kinase inhibition Oncology

Kinase Profiling Selectivity Against CDK2

In a BindingDB entry associated with the pyrimidine-4-carboxamide chemotype, a closely related analogue demonstrated greater than 100-fold selectivity for CDK4 over CDK2 [1]. The pyridin-2-yl amide is hypothesized to contribute to this selectivity by stabilizing a specific inactive conformation of CDK4 that is less accessible to CDK2. Directly comparative CDK2 data for 6-(piperidin-1-yl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide itself is not publicly available, and this claim is extrapolated from close analogues.

Selectivity CDK2 Kinase panel

Predicted Physicochemical Differentiation: Lipophilicity and Permeability

Calculated logP for 6-(piperidin-1-yl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide is approximately 1.8, which is lower than that of its N-phenyl amide analog (calculated logP ~2.5) [1]. The pyridin-2-yl group introduces a hydrogen bond acceptor that reduces logP while maintaining the potential for passive permeability. This property profile may offer advantages for CNS drug discovery programs where lower lipophilicity correlates with reduced non-specific binding.

Drug-likeness Lipophilicity Permeability

Patent Landscape: IP Differentiation from Prior Art Carboxamides

The exact compound is not explicitly claimed in the major pyrimidine-carboxamide kinase inhibitor patents reviewed (e.g., US20170096421A1, US20210269417), which principally protect broader Markush structures [1]. This suggests potential freedom-to-operate for specific research applications, in contrast to heavily patented alternatives such as palbociclib (US 6,936,612). However, a professional legal opinion is mandatory before commercial use.

Patent novelty Freedom-to-operate Kinase inhibitors

Optimal Research and Industrial Use Cases for 6-(piperidin-1-yl)-N-(pyridin-2-yl)pyrimidine-4-carboxamide (CAS 2034581-77-4)


Oncology Target Validation Using CDK4/6-Dependent Cell Lines

The compound can be employed as a chemical probe to validate CDK4/6 dependency in cancer cell lines such as MCF-7 (breast cancer) or MV-4-11 (acute myeloid leukemia) [1]. Its predicted selectivity profile allows researchers to distinguish CDK4/6-mediated growth inhibition from broader CDK family effects, providing a more precise tool than pan-CDK inhibitors like flavopiridol.

Structure-Activity Relationship (SAR) Exploration in Pyrimidine Carboxamide Series

Medicinal chemistry teams can utilize this compound as a reference standard when exploring the impact of N-aryl amide variation on kinase selectivity. The pyridin-2-yl amide serves as a hydrogen-bonding anchor in kinase hinge-binding pharmacophore models, and its comparative profiling against pyridin-3-yl, pyridin-4-yl, and phenyl analogues aids in mapping binding site interactions [2].

Physicochemical Property Benchmarking for CNS Drug Discovery

With a calculated logP of approximately 1.8 and a molecular weight below 350 Da, the compound fits the desirable property space for CNS drug candidates. It can serve as a benchmark for tuning lipophilicity and permeability in early-stage CNS kinase inhibitor programs, where excessive logP is a common cause of attrition [1].

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